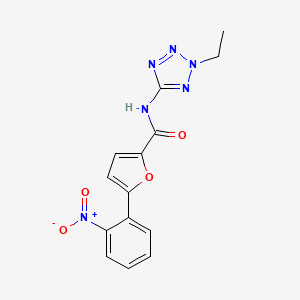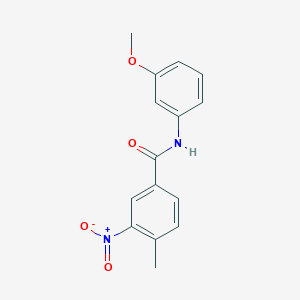
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine exerts its pharmacological effects by selectively inhibiting the activity of ITK, BTK, and JAK3, which are key regulators of immune cell function and signaling. ITK is primarily expressed in T cells and plays a critical role in T-cell activation and differentiation. BTK is expressed in B cells and is involved in B-cell receptor signaling, while JAK3 is predominantly expressed in lymphoid cells and is involved in cytokine signaling. By inhibiting these kinases, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine can modulate immune cell function and suppress the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to have immunomodulatory effects in preclinical studies. For example, 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to enhance the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has also been shown to inhibit the activation and proliferation of T cells and B cells, which are key components of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its high selectivity and potency for ITK, BTK, and JAK3, which makes it a promising candidate for the treatment of various types of cancer and immune disorders. However, one of the limitations of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine is its relatively short half-life and rapid clearance in vivo, which may require frequent dosing or the use of drug delivery systems to achieve therapeutic efficacy.
Zukünftige Richtungen
Future research on 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine should focus on optimizing its pharmacokinetic properties and evaluating its safety and efficacy in clinical trials. In addition, further studies are needed to elucidate the molecular mechanisms underlying its anti-tumor and immunomodulatory effects, as well as to identify potential biomarkers for patient selection and monitoring. Other future directions include the development of combination therapies with other targeted agents or immunotherapies, as well as the investigation of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine in other disease indications, such as autoimmune disorders and inflammatory bowel disease.
Synthesemethoden
The synthesis of 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine involves a series of chemical reactions, including the condensation of 1-naphthylamine with 4-isocyanatopiperidine, followed by the reaction of the resulting intermediate with 2-bromo-5-chloropyrimidine. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has been extensively studied in preclinical models of cancer, autoimmune diseases, and inflammatory disorders. In vitro studies have shown that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine inhibits the activity of several kinases, including interleukin-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and Janus kinase 3 (JAK3), which are involved in various signaling pathways that regulate immune cell function, proliferation, and survival. In vivo studies have demonstrated that 4-(1-methoxy-1-methylethyl)-6-(1-naphthyl)-2-pyrimidinamine has potent anti-tumor activity in several mouse models of cancer, including lymphoma, leukemia, and breast cancer.
Eigenschaften
IUPAC Name |
4-(2-methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,22-3)16-11-15(20-17(19)21-16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRHAIXFPIXMGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=NC(=C1)C2=CC=CC3=CC=CC=C32)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxypropan-2-yl)-6-naphthalen-1-ylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![6-chloro-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5781845.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)

![2-ethyl-6-(4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5781863.png)

![2-amino-4-(4-methylphenyl)-6-[(2-methyl-2-propen-1-yl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5781886.png)
![1-(4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5781894.png)

![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)
